6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one
Description
6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Properties
IUPAC Name |
3-anilino-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-24-15-10-8-13(9-11-15)12-16-17(23)20-18(22-21-16)19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVWAEJYVFOEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-ethoxybenzylamine with a suitable triazine precursor under controlled conditions. One common method involves the use of cyanuric chloride as the triazine precursor. The reaction proceeds through nucleophilic substitution, where the amine group of 4-ethoxybenzylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted triazine derivatives with different functional groups.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties. Below are the key findings from various studies:
Antimicrobial Activity
Several studies have investigated the antimicrobial efficacy of 6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium smegmatis | Significant inhibition observed | |
| Pseudomonas aeruginosa | Moderate activity noted | |
| Candida albicans | Effective antifungal properties |
In a study conducted to assess its antimicrobial properties, the compound demonstrated notable activity against Mycobacterium smegmatis, suggesting its potential as an antituberculosis agent. The Minimum Inhibitory Concentration (MIC) was found to be as low as 6.25 µg/ml for some derivatives of triazine compounds, indicating strong efficacy against this bacterium.
Anticancer Activity
Research has also focused on the anticancer potential of this compound. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.
| Cancer Cell Line | Effect Observed | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | Inhibition of cell proliferation | |
| HeLa (Cervical cancer) | Induction of apoptosis |
In vitro studies have shown that this compound can induce apoptosis in HeLa cells and inhibit the growth of MCF-7 cells. These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that allow for modifications leading to various derivatives with enhanced biological activities.
Synthetic Route Overview
- Starting Materials: Utilize appropriate benzyl and triazine precursors.
- Reactions: Employ methods such as nucleophilic substitution and cyclization.
- Purification: Use chromatography techniques to isolate the desired product.
This synthetic flexibility enables researchers to tailor the compound's properties for specific applications in drug design.
Case Studies
- Study on Antimicrobial Efficacy:
- Investigation into Anticancer Properties:
Mechanism of Action
The mechanism of action of 6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one
- 6-(4-ethoxyphenyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one
- 6-(4-ethoxybenzyl)-3-(methylamino)-1,2,4-triazin-5(4H)-one
Uniqueness
6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is unique due to the specific combination of the ethoxybenzyl and phenylamino groups attached to the triazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed review of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxybenzylamine with suitable triazine precursors. One common method is through nucleophilic substitution using cyanuric chloride as a precursor. The reaction conditions are optimized to enhance yield and purity.
Synthetic Route Overview
| Step | Description |
|---|---|
| Formation | Reaction of 4-ethoxybenzylamine with cyanuric chloride |
| Conditions | Controlled temperature and solvent conditions |
| Purification | Techniques such as recrystallization or chromatography |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in cancer cells. The specific pathways and molecular interactions are under investigation but are believed to involve binding to key receptors or enzymes in cellular signaling pathways .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Several studies have demonstrated its potential as an anticancer agent:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values have been reported as low as 1.25 µM for MCF-7 cells .
- Mechanisms : It is suggested that the compound induces apoptosis and inhibits cell cycle progression through modulation of signaling pathways involving PI3K/Akt and mTOR .
Antimicrobial Properties
The compound also exhibits antimicrobial activity:
- Bacterial Inhibition : Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Research into its antifungal properties is ongoing, with some derivatives showing promise against common fungal pathogens .
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the effects of this compound on MCF-7 cells. Results indicated a significant decrease in cell viability at concentrations above 1 µM.
- Mechanistic studies revealed that the compound inhibited the phosphorylation of key proteins involved in cell survival pathways.
-
Antimicrobial Evaluation :
- A separate study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
